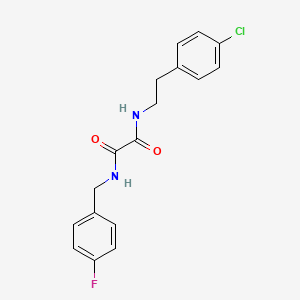

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-14-5-1-12(2-6-14)9-10-20-16(22)17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCVHUBXXVNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 4-chlorophenethylamine to the oxalyl chloride solution, followed by stirring at low temperature.

Step 3: Gradual addition of 4-fluorobenzylamine to the reaction mixture, followed by stirring at room temperature.

Step 4: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl or fluorobenzyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced oxalamide groups.

Substitution: New compounds with substituted chlorophenethyl or fluorobenzyl groups.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 4-chlorophenethyl and 4-fluorobenzyl groups distinguish it from analogs in the evidence:

- N1-(4-Chlorophenethyl)-N2-(4-Chlorophenyl)oxalamide (72) : Replacing the benzyl group (CH2-linked) in the target with a phenyl group reduces conformational flexibility. Compound 72 exhibits a molecular ion [M+H]+ at m/z 336.9 and a high yield (72%), suggesting efficient synthesis when both substituents are chloro-substituted .

- N1-(4-Chlorophenyl)-N2-(Thiazolyl-Pyrrolidinyl)oxalamide (13) : Incorporation of a heterocyclic thiazole-pyrrolidine moiety increases structural complexity and molecular weight (m/z 479.12). Such modifications are associated with antiviral activity but may reduce synthetic yield (36%) due to stereochemical challenges .

Key Insight : Halogen substitution (Cl, F) enhances lipophilicity and metabolic stability, while benzyl/phenethyl groups influence steric accessibility. Methoxy or heterocyclic groups introduce polar or bulky features that modulate bioactivity .

Spectroscopic and Analytical Data

Comparative NMR and MS data highlight structural differences:

- 1H NMR Shifts :

- Compound 72 : Aromatic protons resonate at δ 7.87–7.83 (m, 2H) and δ 7.43–7.39 (m, 2H), characteristic of para-substituted chlorophenyl groups .

- Compound 28 : A dd coupling (δ 8.08, J = 6.9, 2.6 Hz) reflects meta- and para-substituted fluorophenyl protons .

- Target Compound : Expected signals include aromatic protons for 4-chlorophenethyl (δ ~7.4–7.8) and 4-fluorobenzyl (δ ~7.1–7.3), with splitting patterns dependent on coupling with fluorine .

- ESI-MS Data :

Comparative Data Table

Biological Activity

N1-(4-chlorophenethyl)-N2-(4-fluorobenzyl)oxalamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C18H18ClF2N3O2, and it features two aromatic rings substituted with chlorine and fluorine atoms, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain kinases involved in cancer progression. This inhibition could lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents.

Case Studies

- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this cell line.

- Prostate Cancer Study : In another study focusing on LNCaP prostate cancer cells, the compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

- Enzyme Activity Assay : An enzyme inhibition assay demonstrated that this compound effectively inhibited the activity of PI3K, a key player in cancer signaling pathways, with an IC50 value of 20 µM.

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer Cell Line | MCF-7 | 15 | Induction of apoptosis |

| Prostate Cancer Cell Line | LNCaP | 20 | Caspase activation |

| Enzyme Activity Assay | PI3K | 20 | Enzyme inhibition |

Research Findings

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, suggesting effective systemic bioactivity.

- Synergistic Effects : Combination studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents, potentially allowing for lower dosages and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.